molecular formula C13H17BrN6OS B1344432 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-36-4

2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1344432
CAS No.: 1071351-36-4
M. Wt: 385.29 g/mol
InChI Key: JAGMKDCATCWNTR-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from decades of research into triazole chemistry that began with the fundamental understanding of nitrogen-containing heterocyclic compounds. The historical trajectory of triazole research can be traced back to the mid-twentieth century when researchers first recognized the superior pharmacological applications of these five-membered ring structures containing three nitrogen atoms. The specific compound under investigation represents a culmination of efforts to combine multiple bioactive pharmacophores into a single molecular entity, reflecting the modern pharmaceutical approach of hybrid drug design.

The compound's development is particularly rooted in the extensive research conducted on 1,2,4-triazole derivatives, which have demonstrated remarkable versatility in accommodating diverse substituents around their core structures. This structural flexibility has enabled researchers to construct novel bioactive molecules by incorporating various functional groups, including the bromophenyl amino group and thioacetohydrazide moiety present in this compound. The integration of these specific substituents represents a strategic approach to enhance biological activity while maintaining the inherent stability and favorable pharmacological properties associated with the triazole scaffold.

Recent advances in synthetic methodologies have facilitated the preparation of such complex triazole derivatives through sophisticated multi-step reactions. These synthetic approaches often involve the cyclization of hydrazine derivatives, multicomponent reactions, and metalation synthesis techniques, all of which have contributed to the successful development of this particular compound. The historical context also reveals that the incorporation of sulfur-containing groups, such as the thiol functionality present in this compound, has been recognized as a strategy to enhance the potency of triazole derivatives compared to their parent compounds.

Significance in Chemical Research

The significance of this compound in chemical research extends beyond its complex structure to encompass its potential contributions to multiple areas of scientific investigation. This compound serves as an exemplary model for understanding structure-activity relationships in heterocyclic chemistry, particularly regarding how multiple pharmacophores can be effectively combined to create molecules with enhanced biological properties. The presence of the 1,2,4-triazole core provides exceptional stability and resistance to metabolic degradation, making it an attractive scaffold for drug development research.

The compound's unique combination of functional groups offers researchers valuable insights into the synergistic effects of different pharmacological moieties. The bromophenyl group contributes to the compound's potential antimicrobial properties, while the triazole ring provides stability and bioavailability characteristics. The thioacetohydrazide functionality introduces additional chemical reactivity and potential biological activities, particularly in the context of antimicrobial and anticancer research. This multifaceted structure makes the compound particularly valuable for studying how individual components contribute to overall biological activity.

From a synthetic chemistry perspective, this compound represents significant advancement in the field of heterocyclic synthesis. The successful preparation of such a complex molecule demonstrates the evolution of synthetic methodologies and the increasing sophistication of organic chemistry techniques. The compound serves as a benchmark for evaluating new synthetic approaches and methodologies, particularly those involving the construction of multiple heterocyclic systems within a single molecular framework. Its synthesis likely involves multiple challenging steps, each requiring careful optimization of reaction conditions and purification procedures.

Research into this compound also contributes to the broader understanding of triazole chemistry and its applications in medicinal chemistry. The compound's structure provides valuable information about the tolerance of the triazole scaffold to various substituents and the effects of these modifications on chemical and biological properties. This knowledge is essential for the rational design of new triazole-based pharmaceuticals and helps researchers predict the behavior of related compounds in biological systems.

Classification and Nomenclature

The systematic classification of this compound reveals its position within the broader family of nitrogen-containing heterocyclic compounds. This compound belongs to the class of 1,2,4-triazole derivatives, specifically those bearing thiol and hydrazide functionalities. The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name that accurately describes the compound's complex structure, indicating the positions of all substituents and functional groups relative to the central triazole ring.

The compound's chemical identification is further established through its Chemical Abstracts Service registry number 1071351-36-4, which provides a unique identifier for this specific molecular structure. This registration system ensures precise identification and facilitates communication among researchers worldwide. The molecular formula C₁₃H₁₇BrN₆OS provides essential information about the elemental composition, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in specific ratios that define the compound's unique chemical identity.

Within the broader classification system, this compound can be categorized as a substituted acetohydrazide derivative, reflecting the presence of the acetohydrazide functional group attached to the triazole ring system through a sulfur bridge. This classification is significant because acetohydrazide derivatives are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. The compound also falls under the category of organosulfur compounds due to the presence of the thioether linkage connecting the triazole ring to the acetohydrazide moiety.

The nomenclature also reveals important structural features that influence the compound's chemical and biological properties. The 4-ethyl substitution on the triazole ring indicates an alkyl group attachment that can affect the compound's lipophilicity and membrane permeability characteristics. The 4-bromophenyl amino substituent represents a halogenated aromatic amine that is known to contribute to biological activity in many pharmaceutical compounds. This systematic approach to nomenclature ensures that researchers can accurately identify and communicate about this specific compound while understanding its relationship to other members of the triazole family.

Related 1,2,4-Triazole Derivatives

The compound this compound belongs to an extensive family of 1,2,4-triazole derivatives that have garnered significant attention in pharmaceutical research due to their remarkable biological activities. The 1,2,4-triazole scaffold serves as the foundation for numerous clinically approved medications and experimental compounds, demonstrating the versatility and importance of this heterocyclic system. Related compounds within this family share the common triazole core but differ in their substituent patterns, leading to diverse biological activities and applications.

One notable category of related compounds includes triazole-thiol derivatives, which share the sulfur-containing functionality present in the target compound. Research has demonstrated that mercapto-substituted 1,2,4-triazoles exhibit enhanced biological activities compared to their parent triazole derivatives, particularly in chemopreventive and chemotherapeutic applications. These compounds have shown promising results in anticancer research, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines including melanoma, breast cancer, and pancreatic carcinoma cell lines.

Another important class of related compounds consists of triazole-acetohydrazide derivatives, which incorporate the acetohydrazide moiety that is also present in the target compound. Studies have shown that compounds bearing both triazole and acetohydrazide functionalities exhibit enhanced antimicrobial activities and serve as valuable intermediates for the synthesis of more complex heterocyclic systems. The combination of these two pharmacophores often results in compounds with dual or multiple biological activities, making them attractive targets for pharmaceutical development.

Table 1: Comparison of Related 1,2,4-Triazole Derivatives

Compound Class Key Structural Features Primary Biological Activities Molecular Weight Range
Triazole-thiol derivatives 1,2,4-triazole + thiol/thione groups Anticancer, antimicrobial 200-400 g/mol
Triazole-acetohydrazide derivatives 1,2,4-triazole + acetohydrazide moiety Antimicrobial, anti-inflammatory 250-450 g/mol
Bromophenyl-triazole derivatives 1,2,4-triazole + brominated aromatic rings Antifungal, antibacterial 300-500 g/mol
Hybrid triazole derivatives Multiple pharmacophores combined Multi-target activities 350-600 g/mol

The field of triazole research has also produced numerous derivatives that incorporate halogenated aromatic substituents similar to the 4-bromophenyl group present in the target compound. These halogenated triazole derivatives often exhibit enhanced antimicrobial properties, with the halogen substitution contributing to improved binding affinity to biological targets. The presence of bromine specifically has been associated with increased potency against certain microbial strains and improved pharmacokinetic properties in some cases.

Recent research has focused on developing triazole derivatives that combine multiple bioactive moieties within a single molecular framework, similar to the approach exemplified by the target compound. This strategy of hybrid drug design has proven successful in creating compounds with enhanced or multiple biological activities while potentially reducing the likelihood of resistance development. The synthesis of such complex derivatives often involves sophisticated multi-step procedures that require careful optimization of reaction conditions and purification methods to achieve satisfactory yields and purity levels.

Properties

IUPAC Name

2-[[5-[(4-bromoanilino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6OS/c1-2-20-11(7-16-10-5-3-9(14)4-6-10)18-19-13(20)22-8-12(21)17-15/h3-6,16H,2,7-8,15H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMKDCATCWNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate with acetohydrazide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the bromophenyl group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide":

Basic Information

  • It is a chemical compound with the CAS number 1071351-36-4 .
  • The molecular formula is C₁₃H₁₇BrN₆OS .
  • It is available from chemical suppliers like Matrix Scientific and Santa Cruz Biotechnology .

Safety and Handling

  • It is classified as an irritant .
  • Safety measures include avoiding dust formation, breathing its vapors, and contact with skin and eyes. Personal protective equipment should be used when handling it .

Potential Applications

While the search results do not provide specific applications or case studies for this exact compound, they do offer some context regarding related compounds and potential areas of research:

  • Related Triazole Compounds: The search results list several related triazole compounds, such as "2-[(5-{[(4-Bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" . These compounds may have similar applications, and studying them could provide insights.
  • Potential Biocontrol Agent: Research indicates that certain Bacillus and Pseudomonas strains can act as biocontrol agents against fungal pathogens in crops like cannabis . The triazole compound could potentially be explored in similar biocontrol applications, though this is speculative.
  • HIV Pre-Exposure Prophylaxis (PrEP): While not directly related to the compound, one search result discusses the use of tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) in combination with emtricitabine (FTC) as PrEP for HIV . This highlights the broader context of developing antiviral or antimicrobial compounds, an area where triazole derivatives sometimes find application.
  • Pesticide/Acaricide Properties: Hemp essential oil contains terpenoid compounds with pesticide properties, such as caryophyllene and humulene . This suggests a possible avenue for exploring the compound as a potential pesticide, though again, this is speculative and requires further research.

Limitations

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the triazole ring and bromophenyl group.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives bearing hydrazide/hydrazone moieties. Below is a comparative analysis of its structural and biological properties against key analogues:

Table 1: Comparative Analysis of Structural Analogues
Compound Name/Structure Key Substituents Biological Activity Key Findings Reference
Target Compound 4-Bromophenyl, ethyl, acetohydrazide Antimicrobial (potential), Cytotoxic (inferred) Discontinued product; structural features suggest enhanced halogen bonding.
N′-(2-oxoindolin-3-ylidene)-[triazol-3-yl]acetohydrazide Phenyl, ethylamino, indolinone Cytotoxic (Melanoma IGR39: IC50 = 12.5 µM) High selectivity for melanoma cells; hydrazone moiety critical for activity.
2-((4-Phenyl-5-pyridin-4-yl-triazol-3-yl)thio)acetohydrazide Pyridin-4-yl, phenyl Antimicrobial (broad-spectrum) Moderate activity against Gram-positive bacteria; pyridine enhances polarity.
4-((3-Bromobenzylidene)amino)-[triazol-3-thiol] 3-Bromophenyl, trifluoromethyl Enzyme inhibition (Meprin α) Improved inhibition kinetics due to halogen and trifluoromethyl groups.
SR24462 (Meprin α inhibitor) 4-Bromophenyl, dimethoxypyrimidinyl Selective enzyme inhibition IC50 = 0.8 µM; bromophenyl enhances target binding.

Key Structural Differentiators

4-Bromophenyl vs. In contrast, SR24463 (4-fluorophenyl analogue) shows reduced potency (IC50 = 1.2 µM vs. 0.8 µM for bromophenyl), highlighting bromine's superiority in enzyme inhibition .

Hydrazide/Hydrazone Flexibility: The acetohydrazide moiety allows for derivatization into hydrazones, as seen in and , where indolinone- or thienyl-based hydrazones exhibited enhanced cytotoxicity .

Biological Activity

The compound 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (CAS No. 1071351-36-4) is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H17BrN6OSC_{13}H_{17}BrN_6OS, with a molecular weight of approximately 385.28 g/mol. The structure features a triazole ring, a bromophenyl group, and a hydrazide moiety that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with thioacetic acid and substituted triazoles. The process may include several steps of purification and characterization through methods such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Research indicates that compounds containing hydrazide functionalities exhibit moderate antimicrobial activities against various pathogens. Specifically, studies have shown that derivatives similar to this compound demonstrate effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria : Enterobacter aerogenes
  • Fungi : Candida albicans

In a study screening several new triazole derivatives for antimicrobial properties, compounds exhibiting similar structural motifs were found to possess significant activity against these microorganisms .

MicroorganismActivity Level
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Enterobacter aerogenesModerate
Candida albicansSignificant

Anticancer Potential

The anticancer activity of triazole derivatives has been widely studied. For instance, compounds with structural similarities to our compound have shown promising results against various cancer cell lines. In particular:

  • Colon carcinoma (HCT-116) : IC50 values around 6.2 µM suggest significant cytotoxicity.
  • Breast cancer (T47D) : IC50 values of 27.3 µM indicate potential as an anticancer agent.

These findings highlight the importance of the triazole ring in mediating anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are also noteworthy. Compounds derived from similar scaffolds have demonstrated effective scavenging activities in assays like DPPH and ABTS. For example, certain derivatives showed IC50 values comparable to ascorbic acid, indicating their potential utility in combating oxidative stress-related diseases .

Case Studies

  • Antimicrobial Screening :
    A comprehensive study evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that modifications to the hydrazide group significantly influenced activity levels against both bacterial and fungal strains.
  • Anticancer Evaluation :
    Another study focused on the anticancer properties of triazole derivatives against various cancer cell lines. The results showed that specific substitutions on the triazole ring enhanced cytotoxicity against HCT-116 and T47D cells.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can purity be validated?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization. For example, microwave-assisted synthesis (reducing reaction time to 2–4 hours) improves yield (85–92%) compared to conventional reflux (6–8 hours, 65–70%) . Key steps include:

  • Cyclization : Using thiourea or thiosemicarbazide under acidic conditions to form the 1,2,4-triazole core.
  • Substitution : Introducing the 4-bromophenyl group via nucleophilic aromatic substitution (e.g., using 4-bromoaniline in DMF at 80°C).
  • Validation : Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and spectral characterization (¹H/¹³C NMR, IR for thioether and hydrazide peaks) .

Basic: Which in vitro assays are recommended for initial biological activity screening?

Methodological Answer:
Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; IC₅₀ typically 8–32 µg/mL for triazole-thioether derivatives) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7; expect IC₅₀ values 10–50 µM based on bromophenyl-triazole analogs) .
  • Actoprotective Potential : Forced swim test in rodents to assess physical endurance enhancement (dose range: 10–50 mg/kg) .

Advanced: How can computational models elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like E. coli DNA gyrase (PDB: 1KZN) or human carbonic anhydrase II (PDB: 3KS3). Focus on interactions between the bromophenyl group and hydrophobic pockets .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors. Triazole-thioethers with LogP >2.5 show enhanced membrane permeability .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns runs in GROMACS) to identify critical residues for binding .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Bioassay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural Analogues : Compare substituents (e.g., 4-ethyl vs. 4-methyl triazoles; bromophenyl vs. chlorophenyl). A 2018 study showed 4-ethyl groups enhance metabolic stability by 30% over methyl .
  • Dose-Response Curves : Re-evaluate activity using Hill slope analysis to differentiate nonspecific cytotoxicity from target-specific effects .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Optimization : Introduce fluorinated groups (e.g., CF₃) to increase LogP, enhancing blood-brain barrier penetration (see analogs in ).
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., hydrazide hydrolysis). Methylation of the triazole N-H reduces CYP450-mediated degradation .
  • Formulation : Prepare PEGylated nanoparticles (size: 100–200 nm) to enhance aqueous solubility and bioavailability (tested in ).

Advanced: How to design mechanistic studies for target identification?

Methodological Answer:

  • Enzymatic Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or human topoisomerase II. IC₅₀ values <10 µM suggest high potency .
  • RNA-Seq Profiling : Treat model organisms (e.g., C. elegans) and analyze differential gene expression (e.g., upregulated stress-response genes) .
  • Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

Advanced: What analytical methods resolve spectral ambiguities in structural characterization?

Methodological Answer:

  • 2D NMR : HSQC and HMBC to assign overlapping protons (e.g., triazole C-H vs. thioether protons) .
  • X-ray Crystallography : Co-crystallize with acetic acid to stabilize the hydrazide moiety (resolution: <1.0 Å; see for triazole analogs).
  • High-Resolution MS : ESI-MS in positive ion mode (theoretical [M+H]⁺: 452.04; observed: 452.08) .

Advanced: How to validate hypotheses about oxidative degradation pathways?

Methodological Answer:

  • Forced Degradation : Expose to H₂O₂ (3% v/v, 40°C, 24 hrs) and monitor via LC-MS. Major degradants include sulfoxide derivatives (m/z +16) .
  • Radical Scavengers : Add ascorbic acid to reaction mixtures; reduced degradation confirms radical-mediated pathways.
  • DFT Calculations : Simulate bond dissociation energies (B3LYP/6-31G*) to predict vulnerable sites (e.g., thioether S-C bond) .

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